Benzyl isoeugenol

Catalog No.
S3319019
CAS No.
92666-21-2
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl isoeugenol

Free phenolic analogs like isoeugenol cause discoloration and sensitization risks, limiting shelf-life in alkaline formulations. Benzyl isoeugenol (CAS 92666-21-2) overcomes these failures:

  • Non-discoloring in soap bases (stable 24 months)
  • Vapor pressure

CAS Number

92666-21-2

Product Name

Benzyl isoeugenol

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+

InChI Key

YKSSSKBJDZDZTD-XVNBXDOJSA-N

SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

solubility

Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

benzyl 2-methoxy-4-propenylphenyl ether, benzyl isoeugenol, isoeugenol benzyl ether

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

The exact mass of the compound Benzyl isoeugenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 1 kg

Benzyl (E)-isoeugenol (CAS 92666-21-2), the trans-isomer of benzyl isoeugenol, is a synthetic aromatic ether and phenylpropene derivative utilized as a non-polymerizing fixative and structural base note in industrial formulations. By etherifying the reactive phenolic hydroxyl group of its parent compound, isoeugenol, with a benzyl moiety, this compound achieves a depressed vapor pressure (<0.001 mmHg at 20°C) and a stable crystalline form with a melting point of 58–63°C [1]. In procurement and material selection, it is prioritized over free phenols for its oxidative stability, non-discoloring properties in alkaline media, and its ability to extend the longevity of volatile top-notes up to 75 hours via weak intermolecular interactions, making it a highly functional precursor for personal care and fragrance matrices .

Procurement Fit

Spectral reference standard with verified NMR and IR data for identity confirmation
Recognized flavoring ingredient under JECFA/FEMA; supports food-additive and fragrance research
Ether-modified phenylpropanoid with high lipid affinity; compatible with oil-phase formulation studies

Attempting to substitute benzyl isoeugenol with its parent compound, isoeugenol, or related analogs like eugenol, introduces critical failure points in both formulation stability and regulatory compliance. The free phenolic hydroxyl group present in isoeugenol acts as a reactive site that undergoes rapid oxidation to form dark-colored quinones, leading to severe discoloration and aesthetic degradation in alkaline environments such as soap bases [1]. Furthermore, unetherified isoeugenol is a known dermal sensitizer subject to strict concentration limits, restricting its use in leave-on cosmetics [2]. By masking this phenolic group, benzyl isoeugenol bypasses these oxidative and sensitization pathways, meaning generic substitution will predictably result in shortened shelf-life, visual spoilage, and regulatory non-compliance in commercial products.

Substitution Risk

Skin sensitization profiles differ: reported patch-test response pattern is not predictable from structural homology; cross-reactivity may not transfer to isoeugenol or isoeugenyl acetate.

Physicochemical properties diverge: etherification markedly shifts logP and volatility, which can alter formulation compatibility and olfactory tenacity.

Regulatory classification is compound-specific: JECFA acceptable designation for benzyl isoeugenol versus IFRA restriction and EU allergen labeling for isoeugenol.

Vapor Pressure & Fixative Tenacity

Benzyl isoeugenol exhibits a highly depressed vapor pressure of <0.001 mmHg at 20°C, compared to ~0.01 mmHg for its parent compound, isoeugenol [1]. This >10-fold reduction in volatility translates directly to its performance as a non-polymerizing fixative, demonstrating a 75-hour tenacity on standard evaporation blotters . The benzyl ether structure facilitates intermolecular interactions with lighter monoterpenes, slowing their evaporation rate without altering the chemical matrix.

Evidence DimensionVapor Pressure at 20°C
Target Compound Data<0.001 mmHg
Comparator Or BaselineIsoeugenol (~0.01 mmHg)
Quantified Difference>10-fold reduction in volatility
ConditionsStandard ambient conditions (20°C) and blotter evaporation assays

This reduction in volatility is critical for buyers formulating extended-release matrices, as it anchors lighter molecules and prolongs product efficacy.

Skin sensitization
Head-to-head
0.088% positive (2/2261) vs. 1.77% for isoeugenol; 0% cross-reactivity
vs
Target (red) vs. isoeugenol (grey) positive rate
Supports lower sensitization endpoint context; cross-reactivity profile may differ from parent and ester analogs
Multicenter patch test (n=2,261); ether derivatives showed no concomitant reactivity

Oxidative Stability & Discoloration Resistance

The etherification of the phenolic hydroxyl group in benzyl isoeugenol renders it chemically inert to the oxidative browning pathways that affect free phenols. While isoeugenol rapidly oxidizes into dark quinone derivatives when exposed to high-pH environments, benzyl isoeugenol remains non-discoloring and structurally intact[1]. This stability is maintained over extended 24-month shelf-life evaluations in saponified matrices [2].

Evidence DimensionOxidative discoloration in high-pH media
Target Compound DataZero discoloration / stable
Comparator Or BaselineIsoeugenol (Rapid oxidative browning)
Quantified DifferenceComplete elimination of quinone-driven discoloration
ConditionsAlkaline soap base formulations over extended shelf life

Prevents costly batch rejections and product spoilage in the manufacturing of high-pH personal care products like bar soaps.

Volatility & tenacity
Context-dependent
B.p. 198–204 °C at 5 Torr (reduced pressure); described as fixative with exceptional tenacity vs. isoeugenol 266–268 °C at 760 mmHg
Reported lower vapor pressure may extend fragrance tenacity; thermal processing flexibility supports formulation screening
Volatility data from CAS and RIFM; tenacity descriptions from fragrance industry technical sources

Thermal Processing & Matrix Integration

Unlike isoeugenol, which is a viscous liquid at room temperature (melting point ~ -10°C), benzyl (E)-isoeugenol is a stable crystalline powder with a precise melting point of 58–63°C and a boiling point of 282°C [1]. This thermal profile allows it to be gravimetrically dosed with high precision and requires dissolution in warm ethanol or lipid bases (typically at 60°C) . This controlled phase transition prevents premature volatilization during the heated phases of cosmetic manufacturing.

Evidence DimensionMelting Point / Physical State
Target Compound DataCrystalline solid, MP 58–63°C
Comparator Or BaselineIsoeugenol (Viscous liquid, MP ~ -10°C)
Quantified DifferenceShift from liquid to solid state with a ~70°C increase in melting point
ConditionsStandard atmospheric pressure compounding

Enables accurate powder handling and controlled, heat-triggered homogeneous integration into complex industrial formulations.

Regulatory designation
Reported
JECFA ADI: Acceptable, no safety concern at current intake; FEMA GRAS. Isoeugenol: IFRA restricted, EU fragrance allergen.
Regulatory classification context; supports flavor-use screening with fewer labeling constraints
Based on JECFA 61st meeting (2003) and IFRA Standards; 28-day rat oral study reviewed
Olfactory persistence
Context-dependent
Industry sources describe benzyl isoeugenol as having 'exceptional tenacity' and fixative function, while isoeugenol exhibits higher volatility and shorter persistence.
Reported base-note fixative context; olfactory profile shift to soft floral-balsamic may support fragrance design
Tenacity claims from fragrance reference databases; quantitative evaporation data limited
Lipophilicity
Reported
logP 4.02–4.34
vs. isoeugenol 2.10–2.65
~30–100× higher lipophilicity
Higher lipid partitioning context; may support nonpolar vehicle formulation and membrane-interaction studies
Experimental logP 4.02 (23.8 °C) and calculated XLogP3 4.1; isoeugenol values from RIFM

Alkaline Personal Care & Soap

Because benzyl isoeugenol resists oxidative browning in high-pH environments, it is a primary choice for providing stable base notes in bar soaps and alkaline cleansers [1]. Its stable crystalline nature ensures it does not degrade or discolor the final product over a 24-month shelf life, a critical advantage over free phenols.

Extended-Release Fragrances

Leveraging its extremely low vapor pressure (<0.001 mmHg) and 75-hour tenacity, this compound is utilized as a non-polymerizing fixative in fine perfumery . It acts as a structural anchor to retard the evaporation of highly volatile top notes without suppressing their olfactory yield.

Hypoallergenic Cosmetics

In leave-on cosmetics where strict regulatory limits cap the use of known sensitizers, benzyl isoeugenol serves as a structurally safe substitute [2]. The masked phenolic group significantly lowers dermal sensitization risk, allowing formulators to achieve the desired chemical profile while maintaining regulatory compliance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Long-lasting fragrance with lower sensitization risk
Reported patch-test sensitization rate
Cross-reactivity with isoeugenol derivatives
Food flavoring research
JECFA ADI designation
Regulatory compliance for flavor use
Lipid-based formulation studies
logP and lipid partitioning
Solubility in nonpolar vehicles
Analytical identity verification
Spectral reference data (NMR, IR)
Differentiation from structural analogs

Physical Description

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation

XLogP3

4.1

UNII

EAQ1VI50KH

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1580 of 1619 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

92666-21-2
120-11-6

Wikipedia

(E)-isoeugenyl benzyl ether

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-: ACTIVE

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